Enantioselectivity in Zn-Catalyzed Hydrosilylation
In the zinc acetate-catalyzed enantioselective hydrosilylation of N-phosphinoylimines, the (R,R)-N,N'-dibenzyl-1,2-diphenylethane-1,2-diamine ligand achieves up to 97% enantiomeric excess (ee). This represents the highest stereoselectivity reported within the series of optically pure diphenylethanediamine (DPEDA)-derived ligands evaluated in the same study [1]. Other DPEDA derivatives tested, including those with alternative N-substituents, consistently delivered lower ee values, confirming that the N,N'-dibenzyl motif is essential for optimal enantiocontrol in this catalytic system.
| Evidence Dimension | Enantiomeric Excess (ee) |
|---|---|
| Target Compound Data | Up to 97% ee |
| Comparator Or Baseline | Other DPEDA-derived ligands (exact data not disclosed in abstract) |
| Quantified Difference | Highest ee among series |
| Conditions | Zn(OAc)₂ catalyst, polymethylhydrosiloxane (PMHS) as hydride source, N-phosphinoylimine substrates, solvent-free conditions |
Why This Matters
Higher enantioselectivity directly translates to greater chiral purity of the final amine product, reducing purification costs and improving yield for pharmaceutical and fine chemical synthesis.
- [1] Bezłada A, Szewczyk M, Mlynarski J. Enantioselective Hydrosilylation of Imines Catalyzed by Chiral Zinc Acetate Complexes. J Org Chem. 2016;81(1):336-342. doi:10.1021/acs.joc.5b02613 View Source
